3-(3-Fluoro-5-nitrophenoxy)pyridine 3-(3-Fluoro-5-nitrophenoxy)pyridine
Brand Name: Vulcanchem
CAS No.: 803700-29-0
VCID: VC2692591
InChI: InChI=1S/C11H7FN2O3/c12-8-4-9(14(15)16)6-11(5-8)17-10-2-1-3-13-7-10/h1-7H
SMILES: C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])F
Molecular Formula: C11H7FN2O3
Molecular Weight: 234.18 g/mol

3-(3-Fluoro-5-nitrophenoxy)pyridine

CAS No.: 803700-29-0

Cat. No.: VC2692591

Molecular Formula: C11H7FN2O3

Molecular Weight: 234.18 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Fluoro-5-nitrophenoxy)pyridine - 803700-29-0

Specification

CAS No. 803700-29-0
Molecular Formula C11H7FN2O3
Molecular Weight 234.18 g/mol
IUPAC Name 3-(3-fluoro-5-nitrophenoxy)pyridine
Standard InChI InChI=1S/C11H7FN2O3/c12-8-4-9(14(15)16)6-11(5-8)17-10-2-1-3-13-7-10/h1-7H
Standard InChI Key DBJJZYUJIVEGND-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])F
Canonical SMILES C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])F

Introduction

Chemical Properties and Structure

3-(3-Fluoro-5-nitrophenoxy)pyridine (CAS Number: 803700-29-0) is characterized by its distinct molecular structure containing both pyridine and phenoxy components. The compound features a pyridine ring connected via an oxygen atom to a phenyl ring that is substituted with both fluoro and nitro groups at positions 3 and 5, respectively.

Physical and Chemical Characteristics

The compound possesses several key physical and chemical properties that make it valuable for research purposes, as outlined in Table 1:

PropertyValueSource
CAS Number803700-29-0
Molecular FormulaC11H7FN2O3
Molecular Weight234.18 g/mol
Boiling Point344.4°C at 760 mmHg
Predicted Density1.383±0.06 g/cm³
Predicted pKa3.93±0.10
Physical StateSolid
InChI KeyDBJJZYUJIVEGND-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CN=C1)OC2=CC(=CC(=C2)N+[O-])F

The compound's structure includes a pyridine ring connected through an oxygen atom to a phenyl ring substituted with fluoro and nitro groups, creating a molecule with distinctive reactivity patterns and potential for further functionalization .

Applications in Chemical Research

Role in Organic Synthesis

3-(3-Fluoro-5-nitrophenoxy)pyridine serves as a key intermediate in chemical synthesis, particularly in the development of complex organic molecules. Its utility stems from several factors:

  • Building Block Capability: The compound functions as a valuable scaffold for constructing more complex molecular structures with applications in pharmaceutical and agrochemical development .

  • Functionalization Potential: The presence of fluoro and nitro groups provides opportunities for further chemical transformations and modifications, enabling the synthesis of diverse derivatives .

  • Structural Versatility: Its unique chemical structure, combining pyridine and substituted phenoxy components, allows for targeted modifications at multiple sites .

In organic synthesis laboratories, this compound's reactivity and compatibility with various functional groups make it particularly useful for creating tailored molecules with specific properties .

Pharmaceutical Research Applications

The compound has significant implications for pharmaceutical research, particularly in drug discovery and development:

  • Potential for developing anti-inflammatory and anti-cancer compounds, leveraging its unique structural features .

  • Use in improving pharmacokinetic properties of drugs, such as absorption and distribution in the body .

  • Serving as a precursor in the synthesis of biologically active compounds with therapeutic potential .

The presence of both nitro and fluoro groups significantly influences the compound's biological activity and stability, making it a subject of interest in medicinal chemistry research .

CompoundStructure FeaturesMIC (μg/mL) against M. tuberculosis H37Rv
3a3-Cl substitution16
3e3-NO₂ substitution64
3g3,5-(CF₃)₂ substitution8
3m2-NO₂ substitution4

These findings suggest that fluorinated nitrophenoxy derivatives possess promising antimicrobial potential, with activity influenced by the position and nature of substituents . While this data pertains to related compounds rather than 3-(3-Fluoro-5-nitrophenoxy)pyridine specifically, it indicates potential biological applications worth exploring.

Analytical Characterization

Analytical characterization of 3-(3-Fluoro-5-nitrophenoxy)pyridine typically employs various spectroscopic techniques. Although specific spectral data for this exact compound is limited in the search results, similar compounds are typically characterized using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR provides detailed structural information, with spectra typically recorded on instruments such as Bruker Avance 400 spectrometers, using SiMe4 as an internal standard when measured in CDCl3 .

  • Mass Spectrometry: Techniques such as LCMS (APCI+) help confirm molecular weight and structural integrity .

  • High-Resolution Mass Spectrometry (HRMS): Provides precise molecular formula confirmation .

These analytical techniques are essential for confirming the identity and purity of the compound, which is particularly important for research applications requiring high-quality materials.

SupplierCatalog NumberAvailable SizesPurityPricing Range (USD)
GlpBioGF33734Sample (25 μL, 10mM), larger sizes availableNot specifiedNot provided
MySkinRecipes859920.100g, 0.250g≥95%$116.27 - $232.90
Acros PharmatechPRD10211g, bulk orders95.00%+$402.62 for 1g

This commercial availability facilitates research efforts by providing access to high-purity material suitable for various scientific applications.

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